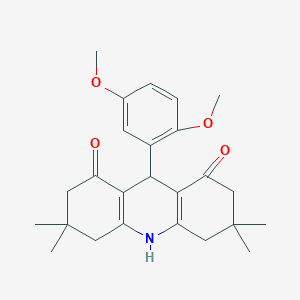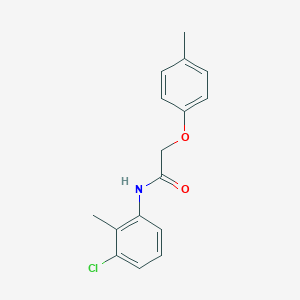![molecular formula C13H15N3O2S B249294 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B249294.png)
4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine, also known as BTTM, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTTM is a member of the thiadiazole family of compounds and has been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The exact mechanism of action of 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine is not fully understood. However, studies have shown that 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine also exhibits anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. The anti-microbial activity of 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine is thought to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine has been shown to have a range of biochemical and physiological effects. Studies have shown that 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine can inhibit the activity of enzymes such as matrix metalloproteinases and cyclooxygenase-2, which are involved in cancer progression and inflammation. 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. In addition, 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine has been shown to have antioxidant activity, which may contribute to its anti-cancer and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine is also relatively easy to synthesize and has been shown to exhibit low toxicity in animal studies. However, one limitation of 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine is its poor solubility in aqueous solutions, which may limit its use in some experimental settings.
Future Directions
There are several potential future directions for research on 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine. One area of interest is the development of 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the molecular targets of 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine and the mechanisms underlying its biological activities. In addition, further studies are needed to evaluate the safety and efficacy of 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine in animal models and clinical trials.
Synthesis Methods
4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine can be synthesized using a variety of methods, including the reaction of 4-morpholinecarboxaldehyde with 4-(benzyloxy)thiosemicarbazide followed by cyclization with phosphorous oxychloride. Another method involves the reaction of 4-benzyloxy-1,2,5-thiadiazole-3-carboxylic acid hydrazide with formaldehyde and morpholine in the presence of acetic acid. Both methods result in the formation of 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine with high yields.
Scientific Research Applications
4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine has been extensively studied for its potential therapeutic applications. Studies have shown that 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine exhibits anti-cancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancer cells. 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine has also been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, 4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine has been shown to possess anti-microbial activity against a range of microorganisms, including bacteria and fungi.
properties
Product Name |
4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine |
|---|---|
Molecular Formula |
C13H15N3O2S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
4-(4-phenylmethoxy-1,2,5-thiadiazol-3-yl)morpholine |
InChI |
InChI=1S/C13H15N3O2S/c1-2-4-11(5-3-1)10-18-13-12(14-19-15-13)16-6-8-17-9-7-16/h1-5H,6-10H2 |
InChI Key |
ANCGOXWBXXNPNP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NSN=C2OCC3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1C2=NSN=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249211.png)
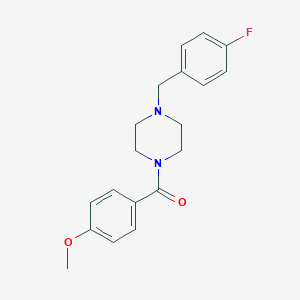
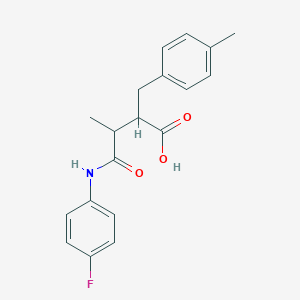


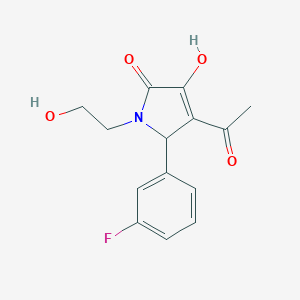
![(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B249225.png)
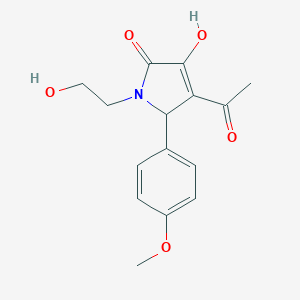
![5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B249228.png)
![7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B249229.png)
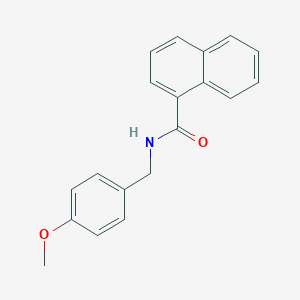
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B249234.png)
